1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one
Description
This compound features a fused [1,2,4]triazolo[4,3-a]benzimidazole core linked via a sulfanyl group to a propan-2-one (acetone) moiety. Its structural complexity arises from the heterocyclic benzimidazole-triazole system, which is known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The sulfanyl-propan-2-one substituent may enhance solubility and reactivity compared to other derivatives.
Properties
IUPAC Name |
1-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-7(16)6-17-11-14-13-10-12-8-4-2-3-5-9(8)15(10)11/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSMDBRLCBIPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NNC2=NC3=CC=CC=C3N21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,4-triazole derivatives with benzimidazole derivatives in the presence of a suitable thiolating agent. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like triethylamine or potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole or benzimidazole rings, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and benzimidazole moieties allow the compound to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Substituent Impact : The propan-2-one group in the target compound confers moderate lipophilicity (logP ~1.8 predicted), whereas the carboxylic acid in the propionic acid analog increases hydrophilicity.
Toxicity and Regulatory Considerations
The absence of aromatic amine groups in the target compound may reduce mutagenic risk, but rigorous toxicological profiling is recommended.
Physicochemical Properties
- Melting Points : The ethylidene hydrazinecarbothioamide analog precipitated as a solid after reflux , but exact melting points are unreported. Comparative studies are needed to assess thermal stability.
- Solubility : The sulfanyl-propan-2-one group likely enhances aqueous solubility compared to cyclopentyl-substituted EU patent compounds, which are more lipophilic .
Biological Activity
1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 276.31 g/mol
- CAS Number : 681838-50-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazolo-benzimidazole structure. For instance, a series of similar compounds were evaluated for their antiproliferative activity against various cancer cell lines using the MTT assay. The results indicated that compounds with structural similarities to 1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propan-2-one exhibited promising activity against human breast cancer cell lines MDA-MB-231 and MCF-7.
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound 4c | 17.83 | MDA-MB-231 |
| Compound 4j | 19.73 | MCF-7 |
These findings suggest that modifications in the chemical structure can significantly influence the biological activity of these compounds, making them potential candidates for further development as anticancer agents .
The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of cancer cell proliferation through various pathways. The triazole and benzimidazole moieties are known to interact with multiple biological targets, potentially leading to apoptosis in cancer cells.
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have shown various biological activities:
- Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial and antifungal properties.
- Neuroprotective Effects : Certain triazolo-benzimidazole derivatives have been studied for their neuroprotective capabilities against neurotoxins in vitro .
Case Studies
A study published in Molecules evaluated a series of triazolo-benzimidazole derivatives for their biological activities. Among these, specific compounds displayed not only anticancer properties but also potential as neuroprotective agents . The research emphasized the importance of structural optimization in enhancing biological efficacy.
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Various derivatives | Inhibition of cell proliferation |
| Antimicrobial | Selected derivatives | Effective against bacterial strains |
| Neuroprotective | Specific derivatives | Protection against neurotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
